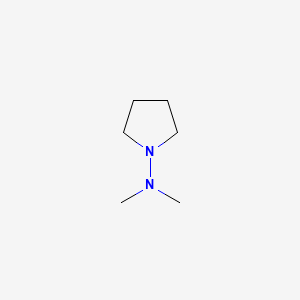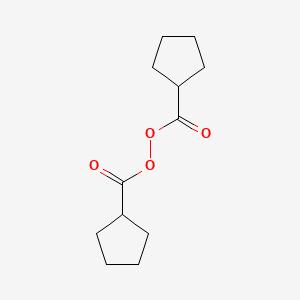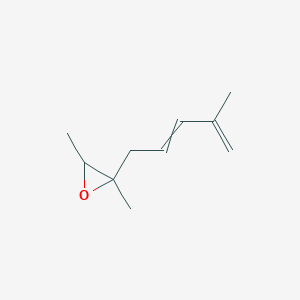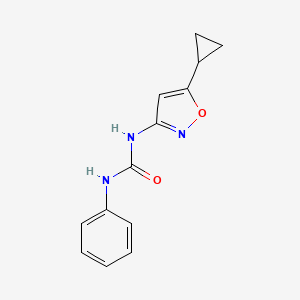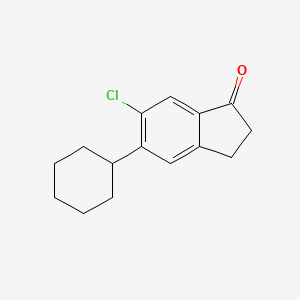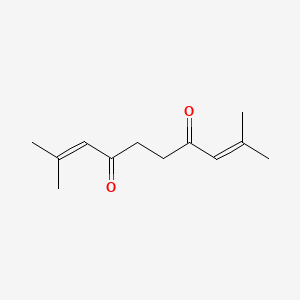![molecular formula C25H22N2O B14640220 1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol CAS No. 56767-26-1](/img/structure/B14640220.png)
1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its potential pharmacological activities and has been the subject of various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multi-step reactions. One common method includes the condensation of phenylhydrazine or hydrazine hydrate with ethyl acetoacetate to form pyrazolone intermediates . These intermediates are then subjected to further reactions with aromatic aldehydes under specific conditions, such as the presence of catalysts like 2-hydroxy ethylammonium propionate, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can affect neural transmission and potentially offer therapeutic benefits.
類似化合物との比較
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is unique due to its specific structural features and the combination of pharmacological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications.
特性
CAS番号 |
56767-26-1 |
|---|---|
分子式 |
C25H22N2O |
分子量 |
366.5 g/mol |
IUPAC名 |
1-ethyl-4-(4-methylphenyl)-3-phenylindeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C25H22N2O/c1-3-27-24-20-11-7-8-12-21(20)25(28,19-15-13-17(2)14-16-19)22(24)23(26-27)18-9-5-4-6-10-18/h4-16,28H,3H2,1-2H3 |
InChIキー |
HMDHJBALQARKML-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=N1)C3=CC=CC=C3)C(C4=CC=CC=C42)(C5=CC=C(C=C5)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)

![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)

![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
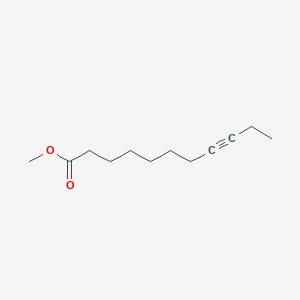
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
